molecular formula C7H7N3O3 B1230604 N-(Pyrazinylcarbonyl)glycine CAS No. 57229-37-5

N-(Pyrazinylcarbonyl)glycine

Cat. No. B1230604
CAS RN: 57229-37-5
M. Wt: 181.15 g/mol
InChI Key: VEIDKUXSCXOFHB-UHFFFAOYSA-N
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Description

“N-(Pyrazinylcarbonyl)glycine” is a chemical compound with the CAS Number: 57229-37-5 . Its IUPAC name is [(2-pyrazinylcarbonyl)amino]acetic acid . The molecular weight of this compound is 181.15 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of N-aryl glycine derivatives. For instance, a photo-induced α-C (sp3)–H decyanative pyridination of N-arylglycine derivatives with cyanopyridines was developed . This reaction was performed under organic photocatalytic and redox-neutral conditions via a radical–radical cross-coupling process .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions . These techniques can deliver quantitative glycan analysis of sugars released from glycoproteins .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can participate in a photo-induced α-C (sp3)–H decyanative pyridination with cyanopyridines . This reaction was performed under organic photocatalytic and redox-neutral conditions via a radical–radical cross-coupling process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the solvent accessibility of the glycosylated Asn residue and of the conjugated N-glycan can be determined . The physicochemical properties of nanoparticles, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties, can also be analyzed .

Mechanism of Action

While the specific mechanism of action for “N-(Pyrazinylcarbonyl)glycine” is not available, glycine receptors (GlyRs) are key players in mediating fast inhibitory neurotransmission at these synapses . GlyRs critically regulate motor coordination, sensory reflex activity, and respiratory rhythms .

Future Directions

The reductive glycine pathway (rGlyP) is a promising synthetic metabolism approach for C1-Assimilation . Future directions include optimizing inefficiencies in the rGlyP and the central metabolic network, and engineering of the rGlyP in more organisms .

properties

IUPAC Name

2-(pyrazine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIDKUXSCXOFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205847
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57229-37-5
Record name N-(2-Pyrazinylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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